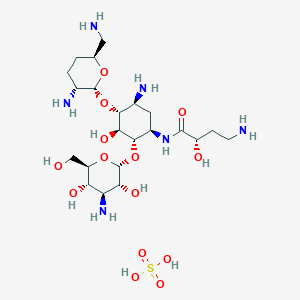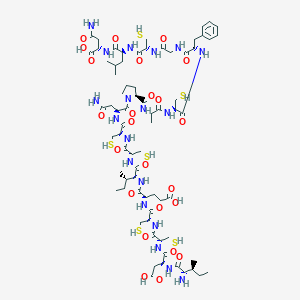
Ethyl 2-amino-4-carbamoylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-4-carbamoylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-4-carbamoylbenzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, Ethyl 2-amino-4-carbamoylbenzoate reduces the production of prostaglandins and, consequently, reduces inflammation and pain.
Biochemische Und Physiologische Effekte
Studies have shown that Ethyl 2-amino-4-carbamoylbenzoate exhibits significant anti-inflammatory and analgesic effects in animal models. The compound has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, Ethyl 2-amino-4-carbamoylbenzoate has been found to exhibit cytotoxic effects against cancer cells, which may be attributed to its ability to induce apoptosis (programmed cell death) in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Ethyl 2-amino-4-carbamoylbenzoate in lab experiments is its relatively low cost and easy availability. The compound is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one of the limitations of using Ethyl 2-amino-4-carbamoylbenzoate is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl 2-amino-4-carbamoylbenzoate. One area of interest is the development of new pharmaceuticals based on the compound. Researchers are also exploring the use of Ethyl 2-amino-4-carbamoylbenzoate as a potential chemotherapeutic agent for the treatment of cancer. Additionally, there is interest in investigating the mechanism of action of the compound in more detail, as well as its potential for use in other fields such as agrochemicals and materials science.
Conclusion:
Ethyl 2-amino-4-carbamoylbenzoate is a compound with significant potential for use in various fields, including medicinal chemistry, agrochemicals, and materials science. Its anti-inflammatory, analgesic, and antioxidant properties, as well as its ability to induce apoptosis in cancer cells, make it a promising candidate for the development of new pharmaceuticals. Further research is needed to fully understand the mechanism of action of Ethyl 2-amino-4-carbamoylbenzoate and its potential applications in other fields.
Synthesemethoden
Ethyl 2-amino-4-carbamoylbenzoate can be synthesized by reacting 2-amino-4-carbamoylbenzoic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction takes place under reflux conditions and produces Ethyl 2-amino-4-carbamoylbenzoate as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-4-carbamoylbenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess significant anti-inflammatory, analgesic, and antioxidant properties. The compound has also been shown to exhibit activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, Ethyl 2-amino-4-carbamoylbenzoate has been used as a building block in the synthesis of various pharmaceuticals, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive agents.
Eigenschaften
CAS-Nummer |
103147-58-6 |
|---|---|
Produktname |
Ethyl 2-amino-4-carbamoylbenzoate |
Molekularformel |
C10H12N2O3 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
ethyl 2-amino-4-carbamoylbenzoate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)7-4-3-6(9(12)13)5-8(7)11/h3-5H,2,11H2,1H3,(H2,12,13) |
InChI-Schlüssel |
WZCCHHRQRNLDEP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(=O)N)N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(=O)N)N |
Synonyme |
Benzoic acid, 2-amino-4-(aminocarbonyl)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)

![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)









